6-Bromo-1H-indazole-5-carboxylic acid
Overview
Description
6-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 5th position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Related indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities . They have shown inhibitory activity on the viability of various human cancer cell lines .
Mode of Action
Related compounds have shown to inhibit the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines can lead to the suppression of angiogenesis, a critical process in tumor growth and metastasis.
Biochemical Pathways
Related compounds have been found to exhibit antioxidant activities, suggesting they may interact with oxidative stress pathways . They have shown significant radical scavenging activities, indicating their potential role in neutralizing harmful free radicals in the body .
Result of Action
Related compounds have shown to hinder the viability of various human cancer cell lines . This suggests that 6-Bromo-1H-indazole-5-carboxylic acid may also exhibit similar anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-5-carboxylic acid typically involves the bromination of 1H-indazole-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane complexes.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced derivatives like alcohols or aldehydes.
Scientific Research Applications
6-Bromo-1H-indazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazoles.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
1H-Indazole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole-4-carboxylic acid: The carboxylic acid group is at a different position, which can affect its reactivity and biological activity.
5-Bromo-1H-indazole-3-carboxylic acid: Another positional isomer with different chemical properties and applications.
Uniqueness: 6-Bromo-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct reactivity and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
6-bromo-1H-indazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKBHBYURLCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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